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Cat. No.: S542535

H1 Receptor Binding Affinity & Pharmacological Profile

The table below summarizes the key quantitative data on Azelastine's interaction with the histamine H1

receptor.

Parameter Experimental Findings Experimental Context

Receptor Affinity  ICso values consistently as low or lower Competitive radioligand binding

(Potency) than other antihistamines [1]. assays on human lung tissue using
[BH]pyrilamine [1].

Comparative Approximately 10 times greater binding Not specified in sources; presented

Affinity affinity than chlorpheniramine [2] [3]. as a general pharmacological
characteristic.

Receptor Slow dissociation rate constant ((k_{off})) Radioligand binding assays using

Kinetics compared to diphenhydramine [4]. Chinese hamster ovary (CHO) cell

membrane fragments [4].
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Parameter Experimental Findings Experimental Context

Functional Antagonism of histamine response In vitro washout studies using

Duration of persisted for at least 18 hours post- guinea-pig trachea and human

Action washout in guinea-pig and human airway bronchus tissue preparations [4].
tissue [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key

studies.

Competitive Radioligand Binding on Human Lung Tissue [1]

This protocol is used to determine affinity (ICso) for histamine H1 receptors.

Receptor Source: Human lung tissue membrane preparations.
Radioligand: [*H]pyrilamine, a known H1 receptor antagonist.
Procedure:
o Incubate membrane preparations with the radioligand and increasing concentrations of
unlabeled Azelastine.
o The unlabeled drug competes with the radioligand for binding to the receptor.
Measurement: The concentration of Azelastine that displaces 50% of the specific radioligand binding
is calculated as the ICso value.

Kinetics and Duration of Action Studies [4]

These experiments characterize the binding kinetics and functional duration of action.

¢ A. Kinetic Radioligand Binding:

o Receptor Source: Membrane fragments from CHO cells expressing the human H1 receptor.

o Measurement: Determine the dissociation rate constant ((k_{off})) by allowing Azelastine to
bind to the receptor, then adding a high concentration of a different antagonist to prevent re-
association, and monitoring the decline in receptor-bound Azelastine over time.

¢ B. Functional Washout Studies in Tissue:
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o Tissue Preparation: Isolated tracheal strips from guinea pigs or human bronchus.
o Procedure:
= Mount tissue in an organ bath and expose it to a single concentration of Azelastine.
= Perform extensive washing over several hours to remove the drug from the bath.
= Challenge the tissue with histamine at various time points post-washout to measure the
remaining functional antagonism.
o Key Modifier: Removal of the epithelial layer in guinea-pig trachea reversed the long-lasting
effect, suggesting a tissue-based reservoir role for the epithelium [4].

Multi-Mechanism Action in Allergic Response

Azelastine's efficacy stems from its multi-mechanism action. The diagram below illustrates how its H1

receptor antagonism works alongside other pharmacological effects to combat the allergic response.
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This diagram shows the core allergic pathway (black) and Azelastine's points of intervention (gray). Beyond
potent H1 receptor blockade, Azelastine also stabilizes mast cells to prevent the release of histamine and
other mediators (like leukotrienes), and directly inhibits those mediators, providing a comprehensive anti-

allergic effect [5] [6] [3].
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Key Takeaways for Research and Development

¢ High Potency: Azelastine is a high-affinity, selective H1 receptor antagonist with potency exceeding
first-generation antihistamines like chlorpheniramine [1] [2] [3].

¢ Long-Lasting Effect: Its sustained duration of action is due to slow dissociation from the H1 receptor
and potential tissue retention, particularly in the airway epithelium [4].

e Multi-Target Mechanism: Its efficacy is enhanced by additional mechanisms like mast cell
stabilization and anti-inflammatory actions beyond H1 receptor blockade [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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